4-((2-(diethylamino)ethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one is a synthetic organic compound characterized by its complex quinoline structure. It features a nitro group and a diethylamino group, which contribute to its chemical reactivity and potential biological activities. The molecular formula for this compound is , with a molecular weight of approximately 332.40 g/mol .
This compound falls under the category of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial and antitumor properties. The synthesis of this compound has been documented in various studies, highlighting its potential applications in medicinal chemistry and drug development .
The synthesis of 4-((2-(diethylamino)ethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one typically involves multiple steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and composition of the synthesized compound.
The molecular structure of 4-((2-(diethylamino)ethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one includes:
Property | Value |
---|---|
Molecular Formula | C17H24N4O3 |
Molecular Weight | 332.40 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 425.7 ± 45.0 °C |
Flash Point | 211.3 ± 28.7 °C |
LogP | 1.25 |
These structural features contribute to its chemical reactivity and influence its interactions with biological systems .
The compound can undergo various chemical reactions typical for quinoline derivatives, including:
Reactions involving this compound are often studied under controlled laboratory conditions to determine kinetics and mechanisms. These studies help elucidate how structural modifications can affect reactivity and biological activity.
The mechanism of action for 4-((2-(diethylamino)ethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one is not fully elucidated but may involve:
Research into the pharmacological profile is ongoing, with preliminary studies suggesting potential applications in treating various diseases due to its unique structural properties .
The physical properties include:
Chemical properties highlight its reactivity:
Relevant data from studies indicate that these properties significantly influence its potential applications in pharmaceuticals .
4-((2-(diethylamino)ethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one has potential applications in:
Current research continues to explore its efficacy and safety profile in various therapeutic contexts, highlighting its significance in drug discovery .
The strategic incorporation of nitro groups into quinolinone scaffolds dates to the mid-20th century with the discovery of antibacterial chloroquine derivatives. Early research demonstrated that C(3) or C(4) nitro substitutions conferred enhanced bioactivity through multiple mechanisms: (1) modulation of electron distribution within the quinoline ring system, enhancing DNA intercalation capacity; (2) generation of oxidative stress in pathogens via redox cycling; and (3) alteration of intracellular signaling pathways in immune cells. The 3-nitro position specifically emerged as critical for immunomodulatory effects, with derivatives showing potent inhibition of pro-inflammatory cytokine production in vitro [1] [10].
Table 1: Historical Development of Bioactive Nitroquinolinones
Compound | Nitro Position | Reported Activity | Mechanistic Insight |
---|---|---|---|
Chloroquine | N/A | Antimalarial/Anti-inflammatory | Lysosomal pH alteration |
6-Nitroquinolone-3-carboxylate | C(6) | Anti-tubercular (DprE1 inhibition) | Nitroreduction-activated suicide inhibition |
Clioquinol | C(5)/C(7) | Antifungal/Anti-protozoal | Metal chelation |
3-Nitroquinolinones | C(3) | Immunomodulation/Cytokine suppression | NF-κB pathway inhibition |
The evolution of nitroquinolinone immunomodulators accelerated with the discovery that 3-nitro derivatives could suppress tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in macrophages at sub-cytotoxic concentrations. This immunomodulatory activity correlated with the compound's ability to inhibit nuclear factor kappa B (NF-κB) nuclear translocation and reduce phosphorylation of extracellular signal-regulated kinases (ERK). Unlike corticosteroid immunomodulators, these effects occurred without broad immunosuppression, suggesting therapeutic potential for inflammatory conditions including pneumonia-associated acute respiratory distress syndrome [7] [10].
The 4-((2-(diethylamino)ethyl)amino side chain represents a critical pharmacophore for enhanced target engagement and cellular penetration. This moiety contributes to bioactivity through three primary mechanisms:
Cationic Amphiphilicity: The tertiary diethylamine group (pKa ~10.5) protonates under physiological pH, creating a cationic center that facilitates electrostatic interactions with anionic phospholipid membranes and nucleic acids. This property significantly enhances cellular uptake compared to unsubstituted quinolinones [4] [8].
Structural Flexibility: The ethyl spacer between the quinolinone core and terminal diethylamino group provides conformational flexibility, enabling optimal binding to structurally diverse biological targets. Molecular modeling studies indicate this side chain can adopt multiple low-energy conformations, facilitating interactions with both shallow and deep binding pockets [8].
Hydrogen Bonding Capacity: The secondary amino linker (-NH-) participates in hydrogen bond donation with carbonyl oxygens and phosphate groups in biological targets. This is particularly relevant for kinase inhibition, where the protonated nitrogen forms salt bridges with conserved aspartate residues in the ATP-binding cleft [4] [9].
Table 2: Biological Impact of Aminoethylamino Side Chain Variations in Quinolinones
Side Chain Structure | Log P | Cellular Accumulation | Primary Biological Activity |
---|---|---|---|
Unsubstituted C(4) position | 2.1 | Low | Weak DNA intercalation |
4-Aminoquinolinone | 1.8 | Moderate | Antimalarial |
4-(2-Aminoethyl)amino | 1.5 | High | Topoisomerase inhibition |
4-((2-(Diethylamino)ethyl)amino) | 2.8 | Very High | Immunomodulation/Kinase inhibition |
Structure-activity relationship (SAR) analyses demonstrate that N,N-diethyl termination provides optimal bioactivity compared to dimethyl or dipropyl variants. The diethyl configuration balances steric bulk and electron-donating capacity, enhancing both membrane permeability and target residence time. Molecular connectivity studies reveal that this side chain topology follows a T3 graph pattern (linear chain with terminal branching), which maximizes interfacial contact with biological membranes while maintaining aqueous solubility [8] [9].
The C(3) nitro substitution in 4-((2-(diethylamino)ethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one confers distinct electronic and steric properties that dictate target specificity. Comparative analyses of nitro positional isomers reveal three critical structure-activity principles:
Electronic Effects on DNA Interaction: The C(3) nitro group creates an electron-deficient region across positions 2-4, facilitating intercalative stacking between DNA base pairs. This contrasts with C(6) nitro derivatives (e.g., anti-tubercular nitroquinolones), which exhibit greater affinity for microbial decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) due to orientation of the nitro group toward the enzyme's flavin cofactor [1] [2].
Redox Potential and Oxidative Stress Generation: The reduction potential of the C(3) nitro group (-0.42 V vs. SCE) enables selective bioreduction in hypoxic environments (e.g., tumor microenvironments or inflamed tissues). Subsequent redox cycling generates reactive oxygen species that activate nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathways while inhibiting pro-inflammatory NF-κB signaling. This dual activity underlies the compound's immunomodulatory profile [7] [9].
Steric Influence on Kinase Binding: Molecular docking simulations demonstrate that the C(3) nitro group occupies a hydrophobic subpocket in phosphodiesterase 4 (PDE4) and p38 mitogen-activated protein kinase (MAPK), enzymes implicated in cytokine storm syndromes. The nitro group's 120° bond angle and projection vector create van der Waals contacts with leucine residues that are not achievable with alternative substituents (e.g., cyano or trifluoromethyl groups) [7] [10].
Positional isomer studies confirm the superiority of C(3) nitro substitution for immunomodulatory activity. When tested in lipopolysaccharide-stimulated macrophages, the C(3) nitro derivative suppressed interleukin-1β (IL-1β) production with 15-fold greater potency than its C(6) nitro analog and 40-fold greater potency than the unsubstituted quinolinone. This activity correlates with the compound's ability to elevate intracellular cyclic adenosine monophosphate (cAMP) levels (EC50 = 1.8 μM) through PDE4 inhibition, subsequently activating protein kinase A (PKA)-mediated phosphorylation of cAMP response element-binding protein (CREB) [7] [10].
The synergistic integration of the 3-nitro group with the C(4)-diethylaminoethylamino side chain creates a unified pharmacophore with dual mechanisms: (1) the electron-withdrawing nitro group enhances hydrogen bond acceptance at the 2-carbonyl oxygen, improving interaction with kinase hinge regions; (2) the protonatable diethylamino group enables pH-dependent membrane trafficking, concentrating the molecule in lysosomal compartments where immunomodulatory pathways are regulated. This strategic molecular design exemplifies contemporary approaches to optimizing quinolinone therapeutics for immunological applications [1] [7] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9